
Stilbene oxide
Overview
Description
Stilbene oxide (C₁₄H₁₂O), an epoxide derivative of stilbene, exists in cis- and trans-isomeric forms. It is synthesized via oxidation of stilbene using peracids or via Ti(III)-mediated methodologies, achieving high yields . Structurally, it features an oxygen bridge between two phenyl rings, making it distinct from other stilbene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stilbene oxide can be synthesized through the epoxidation of stilbene. One common method involves the use of peracids, such as meta-chloroperoxybenzoic acid (mCPBA), in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature and yields trans-stilbene oxide as the major product .
Industrial Production Methods: In industrial settings, this compound is often produced using more scalable methods. One such method involves the use of molecular oxygen and a catalyst, such as cobalt oxide supported on reduced graphene oxide. This method allows for the epoxidation of stilbene under moderate conditions and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: Stilbene oxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form phenanthrene derivatives through a photocyclization reaction.
Reduction: The epoxide ring in this compound can be reduced to form dihydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Iodine, TEMPO, UV light.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Phenanthrene derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Substituted stilbene derivatives.
Scientific Research Applications
Chemical Applications
Synthesis of Organic Compounds
Stilbene oxide serves as a crucial starting material for synthesizing various organic compounds. It can be transformed into phenanthrene derivatives through oxidation and substituted stilbene derivatives via substitution reactions. Additionally, it is used to produce dihydroxy derivatives through reduction processes.
Chiral Stationary Phases in Chromatography
Trans-stilbene oxide is employed in creating chiral stationary phases for high-performance liquid chromatography (HPLC). Its application enhances the enantioseparation efficiency of pharmaceutical compounds, demonstrating significant advancements in analytical methodologies .
Biological Applications
Enzyme Studies
Research indicates that this compound derivatives exhibit significant biological activity, particularly in enzyme induction and inhibition studies. For instance, certain stilbene derivatives have been shown to activate microsomal epoxide hydrolase activity, which is crucial for drug metabolism .
Anticancer Properties
this compound derivatives are being investigated for their potential anticancer properties. Studies have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis, making them candidates for further pharmaceutical development .
Industrial Applications
Development of Catalysts
this compound plays a role in the development of catalysts for alkene epoxidation reactions. Recent research has focused on carbon nitride-supported iron cluster catalysts that utilize this compound to promote sustainable chemical synthesis processes .
Environmental Remediation
In environmental chemistry, this compound has been utilized in laboratory studies to assess its degradation under various redox conditions. These studies aim to improve the remediation of contaminants like trichloroethylene (TCE) using encapsulated systems that include this compound .
Case Study 1: Anticancer Properties
A study evaluated the effectiveness of this compound derivatives against various cancer cell lines. Results indicated that specific derivatives significantly reduced cell viability and induced apoptosis at low concentrations, suggesting their potential as anticancer agents.
Case Study 2: Chiral Separation
Research conducted on the use of trans-stilbene oxide in HPLC demonstrated improved resolution and separation efficiency of chiral compounds compared to traditional methods. The study concluded that utilizing this compound as a chiral selector could revolutionize pharmaceutical analysis.
Mechanism of Action
Stilbene oxide can be compared with other similar compounds, such as:
Resveratrol: A well-known stilbene derivative with potent antioxidant and anticancer properties.
Pterostilbene: Another stilbene derivative with similar biological activities but higher bioavailability compared to resveratrol.
Combretastatin A-4: A stilbene derivative with strong antimitotic and antineoplastic properties.
Uniqueness of this compound: this compound is unique due to its epoxide ring, which allows it to undergo a variety of chemical reactions that are not possible with other stilbene derivatives. This makes it a versatile compound in synthetic chemistry and industrial applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Stilbene Derivatives
Structural Features
Antioxidant and Enzyme Modulation
- This compound: Induces epoxide hydrolase, DT-diaphorase, and CYP-450 enzymes, but shows weak antioxidant activity compared to RES or piceatannol .
- Resveratrol/Piceatannol: Inhibit xanthine oxidase (XO)-catalyzed superoxide anion (O₂⁻) generation via FAD site binding. Piceatannol (IC₅₀: 16.7 μM for O₂⁻ suppression) is 10× more potent than RES .
- THSG (Tetrahydroxystilbene glucoside) : Metabolizes into RES-like derivatives in vivo, enhancing efficacy without toxicity .
Anti-Inflammatory Effects
- cis-Stilbene Oxide: Inhibits nitric oxide (NO) production in RAW 264.7 macrophages (IC₅₀: 196.1 μM), weaker than neoastilbene (IC₅₀: 16.7 μM) .
- Prenylated Stilbenes : Exhibit moderate cytotoxicity against leukemia cells (e.g., gnetol in Gnetum gnemon) .
Metabolic Pathways
- This compound : Reduced to stilbene by intestinal bacteria (e.g., Clostridium sporogenes) under anaerobic conditions, a pathway absent in hepatic metabolism .
- Resveratrol : Undergoes glucuronidation and sulfation, limiting bioavailability .
Stability and Industrial Relevance
Biological Activity
Stilbene oxide, a compound derived from stilbene through epoxidation, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its anticancer, anti-inflammatory, antioxidant, and metabolic effects. Additionally, it highlights relevant case studies and research findings that elucidate the mechanisms underlying these activities.
Chemical Structure and Properties
This compound exists primarily in two forms: (E)-stilbene oxide and (Z)-stilbene oxide . The epoxide structure contributes to its reactivity and biological activity. The compound is known for its stability under various conditions, which makes it a candidate for therapeutic applications.
Anticancer Activity
This compound has demonstrated significant anticancer properties across multiple studies:
- Cell Line Studies : Research indicates that this compound inhibits the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. For instance, a study found that trans-stilbene oxide (TSO) exhibited cytotoxic effects in CHO-K1 and HepG2 cell lines with significant reductions in cell viability at concentrations as low as 15.6 μM .
- Mechanisms of Action : TSO induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been shown to upregulate the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties:
- Inhibition of Inflammatory Pathways : Studies have indicated that this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses. This inhibition leads to decreased expression of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Case Study : A recent investigation demonstrated that this compound reduced inflammation in an animal model of colitis by modulating immune cell activity and decreasing inflammatory marker levels .
Antioxidant Activity
The antioxidant potential of this compound is another area of interest:
- Free Radical Scavenging : this compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and aging-related diseases .
- Mechanistic Insights : The compound activates the Nrf2 pathway, which enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in liver cells .
Metabolic Effects
This compound also influences metabolic pathways:
- Impact on Drug Metabolism : Research indicates that TSO induces the expression of cytochrome P450 enzymes (CYPs), particularly CYP2B6 and CYP2B10, via activation of the constitutive androstane receptor (CAR). This induction suggests a role for this compound in drug metabolism and detoxification processes .
- Anticoagulant Properties : Preliminary studies suggest that this compound may possess anticoagulant activity by inhibiting thrombin and factor Xa, indicating potential therapeutic applications in managing coagulation disorders .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing stilbene oxide, and how do reaction conditions influence stereoselectivity?
- This compound is commonly synthesized via epoxidation of stilbene. Catalytic methods using cobalt-based metal–organic frameworks (MOFs) under aerobic conditions (e.g., O₂ at 50 mL/min in DMF) yield trans-stilbene oxide with high selectivity . For cis-stilbene oxide, photochemical isomerization or specific catalytic systems (e.g., cytochrome P-450 models) are employed . Reaction parameters such as solvent polarity, oxygen flow rate, and catalyst recyclability must be optimized to minimize side reactions like isomerization .
Q. How can researchers characterize this compound and its derivatives using spectroscopic and chromatographic techniques?
- NMR spectroscopy : H and C NMR are critical for confirming epoxide ring formation and stereochemistry (e.g., cis vs. trans isomers) .
- HPLC-MS : Used to detect modifications in proteins or peptides incubated with this compound. For example, a mass shift of +196.09 [M+H] indicates lysine modification .
- Chiral chromatography : Essential for resolving enantiomers of trans-stilbene oxide, as demonstrated via retention factor () analysis using specialized columns .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- This compound must be stored in airtight containers away from oxidizers and light. Personal protective equipment (PPE), including nitrile gloves (EN 374 standard), safety goggles, and lab coats, is mandatory. Engineering controls (e.g., fume hoods) and post-exposure measures (e.g., safety showers) are required due to its potential reactivity and toxicity .
Advanced Research Questions
Q. How does this compound serve as a mechanistic probe in enzyme-catalyzed reactions?
- This compound is a substrate for glutathione S-transferases (GSTs), enabling studies on enzyme kinetics and genetic polymorphisms. For example, human GST isoforms exhibit varying activities toward trans-stilbene oxide due to gene deletions or mutations, which can be quantified via HPLC-based assays .
- In cytochrome P-450 models, cis-stilbene oxide is used to investigate oxygen-transfer mechanisms and intermediate radical formation .
Q. What experimental strategies resolve contradictions in the catalytic activity of MOFs for stilbene epoxidation?
- Conflicting reports on MOF stability can be addressed via post-reaction characterization (e.g., SEM/XRD to confirm structural integrity) and kinetic studies. For instance, Co-MOFs exhibit deactivation over cycles due to pore blockage but retain crystallinity, suggesting surface fouling rather than structural collapse .
- Isotopic labeling (e.g., O₂) can clarify oxygen sources in epoxidation pathways, distinguishing between lattice oxygen vs. gaseous oxygen contributions .
Q. How can this compound be utilized to study protein modification in vitro, and what analytical challenges arise?
- This compound reacts with lysine residues in proteins (e.g., StlE), forming adducts detectable via HPLC-MS (e.g., m/z 1092.94 [M+H]). Challenges include:
- False positives : Non-specific modifications (e.g., m/z 1081.93 [M+H]) require extraction ion chromatograms (EIC) for validation .
- Steric hindrance : Larger proteins may limit epoxide accessibility, necessitating denaturation or site-directed mutagenesis to expose reactive residues .
Q. What role does this compound play in photoredox catalysis, and how can competing pathways be controlled?
- In photo-mediated hydroamination, this compound forms via oxygen transfer from N-oxide photocatalysts. Competing pathways (e.g., isomerization to phenanthrene under UV light) are mitigated by:
- Oxygen exclusion : Using deoxygenated solvents to prevent dehydrogenation .
- Quenching studies : Stern-Volmer experiments (e.g., = 40.0 M for (E)-stilbene) identify dominant quenching mechanisms (e.g., energy vs. electron transfer) .
Q. Methodological Considerations
Q. How should researchers design experiments to investigate the environmental fate of this compound?
- Degradation studies : Use LC-MS/MS to track oxidation byproducts (e.g., phenanthrene derivatives) under UV irradiation .
- Toxicity assays : Combine in vitro models (e.g., apoptosis assays via flow cytometry) with in silico predictions (e.g., QSAR models) to assess ecotoxicological risks .
Q. What statistical approaches are recommended for analyzing enantiomeric excess (ee) in this compound derivatives?
- Chiral stationary phases : Use columns with cellulose-based phases for high-resolution separation.
- Calibration curves : Constructed with racemic and enantiopure standards to quantify ee via peak area ratios .
Contradictions and Open Questions
- Enzyme specificity : Discrepancies in GST isoform activity toward this compound may stem from uncharacterized genetic variants or post-translational modifications .
- Photochemical pathways : Conflicting reports on cis-to-trans isomerization efficiency highlight the need for standardized light sources and dosimetry in photoredox studies .
Properties
IUPAC Name |
2,3-diphenyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCJQKUWGAZPFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937561 | |
Record name | 2,3-Diphenyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystals; [Aldrich MSDS] | |
Record name | trans-Stilbene oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9573 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17619-97-5, 1689-71-0, 1439-07-2 | |
Record name | Stilbene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17619-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stilbene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017619975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stilbene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxirane,3-diphenyl-, cis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Diphenyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-α,α-epoxydibenzyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.